molecular formula C9H14FN3O3S B6775519 N-cyclopropyl-1-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]methanesulfonamide

N-cyclopropyl-1-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]methanesulfonamide

Cat. No.: B6775519
M. Wt: 263.29 g/mol
InChI Key: ZIMDZWLARQJQBM-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]methanesulfonamide is a complex organic compound that features a cyclopropyl group, a fluorinated isopropyl group, and an oxadiazole ring

Properties

IUPAC Name

N-cyclopropyl-1-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FN3O3S/c1-9(2,10)8-11-7(12-16-8)5-17(14,15)13-6-3-4-6/h6,13H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMDZWLARQJQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=NO1)CS(=O)(=O)NC2CC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]methanesulfonamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups, making it a convenient and practical approach.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and the use of scalable reaction conditions would apply. This includes optimizing reaction parameters such as temperature, solvent, and reagent concentrations to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different products.

    Substitution: The fluorinated isopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-cyclopropyl-1-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The cyclopropyl group and oxadiazole ring are known to interact with enzymes and receptors, potentially inhibiting or modifying their activity. The fluorinated isopropyl group can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    Ataluren: Used for the treatment of Duchenne muscular dystrophy.

    Azilsartan: Applied for hypertension medication.

    Opicapone: Approved as adjunctive therapy for Parkinson’s disease.

Uniqueness

N-cyclopropyl-1-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]methanesulfonamide is unique due to its combination of a cyclopropyl group, a fluorinated isopropyl group, and an oxadiazole ring. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development.

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